1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea
Description
Key Milestones in Pyrido[1,2-a]pyrimidine Research
Emergence of Urea-Functionalized Heterocycles in Drug Discovery
Urea groups have become indispensable in medicinal chemistry due to their capacity to form hydrogen bonds with biological targets. Integration into heterocyclic frameworks enhances solubility and bioavailability while preserving metabolic stability. The urea moiety in 1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea serves as a conformational spacer, optimizing interactions with hydrophobic pockets and polar residues in enzyme active sites.
Notable examples include sorafenib, a urea-containing kinase inhibitor, and thiourea-based HIV protease inhibitors. In pyrido[1,2-a]pyrimidine systems, urea linkers have been shown to enhance binding affinity for phosphatases and kinases by up to 10-fold compared to amine or ether analogs. Computational studies reveal that the urea’s planar structure facilitates π-π stacking with aromatic residues, while its NH groups engage in critical hydrogen bonds.
Research Evolution of Trimethoxyphenyl-Containing Bioactive Compounds
The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents such as combretastatin analogs. Its electron-rich aromatic system and methoxy substituents enhance binding to tubulin’s colchicine site while improving pharmacokinetic properties. In This compound , this moiety likely contributes to dual mechanisms: kinase inhibition and microtubule disruption.
Recent studies demonstrate that trimethoxyphenyl groups improve cellular uptake via passive diffusion and inhibit efflux pumps. For example, derivatives bearing this pharmacophore exhibit IC~50~ values below 1 μM in Kyse-520 and NCI-H358 cancer cell lines. The methoxy groups’ ortho-, meta-, and para-positions also modulate steric and electronic effects, fine-tuning target selectivity.
Current Research Landscape and Scientific Significance
The convergence of pyrido[1,2-a]pyrimidine scaffolds, urea linkers, and trimethoxyphenyl groups reflects a strategic response to challenges in oncology drug discovery. Current efforts focus on:
- Multi-target inhibition : Combining SHP2 and microtubule targeting to overcome resistance mechanisms.
- Structural flexibility : Introducing sulfur atoms or alkyl chains to enhance binding pocket adaptability.
- Computational-guided design : Leveraging molecular dynamics to predict urea conformations in enzyme complexes.
Collaborative initiatives between academic and industrial labs have accelerated the development of pyrido[1,2-a]pyrimidine-urea conjugates. For instance, compound 14i from recent SHP2 inhibitor research shares structural motifs with the title compound, exhibiting IC~50~ values of 0.104 μM against full-length SHP2 and 1.06 μM in Kyse-520 cells. These advances underscore the scaffold’s potential as a platform for next-generation therapeutics.
Research Priorities for Pyrido[1,2-a]pyrimidine-Urea Conjugates
- Optimization of metabolic stability through substituent engineering
- Expansion into non-oncological targets (e.g., neurodegenerative diseases)
- Development of asymmetric synthesis routes for chiral derivatives
This compound class exemplifies the power of rational heterocyclic design in addressing unmet medical needs, positioning pyrido[1,2-a]pyrimidine-urea hybrids as a transformative force in 21st-century medicinal chemistry.
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Properties
IUPAC Name |
1-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-11-7-6-8-24-18(11)21-12(2)16(19(24)25)23-20(26)22-13-9-14(27-3)17(29-5)15(10-13)28-4/h6-10H,1-5H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRGHOFRMPHXFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.38 g/mol. The compound features a pyridopyrimidine core linked to a trimethoxyphenyl urea moiety, which contributes to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O4 |
| Molecular Weight | 356.38 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical cellular pathways. Studies have shown that it may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate necessary for nucleotide synthesis, thereby exhibiting potential anticancer properties .
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, it was effective against Mia PaCa-2 and PANC-1 pancreatic cancer cells .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against specific bacterial strains, indicating its utility in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study demonstrated that the compound significantly inhibited cell growth in breast cancer cell lines by inducing cell cycle arrest at the G1 phase. The mechanism involved upregulation of p21 and downregulation of cyclin D1 .
- Structure-Activity Relationship (SAR) : Research focused on modifying the urea moiety to enhance potency revealed that certain substitutions increased binding affinity for DHFR. This SAR analysis is crucial for developing more effective derivatives with improved pharmacological profiles .
- Synergistic Effects : Combination studies with other chemotherapeutic agents showed enhanced antitumor activity when used in conjunction with traditional drugs like doxorubicin. This suggests potential for combination therapy approaches in clinical settings .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds containing pyrido[1,2-a]pyrimidine derivatives exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases or enzymes associated with cancer cell proliferation. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through various pathways .
-
Antimicrobial Properties
- The compound has demonstrated significant antimicrobial activity against a range of pathogens. Its effectiveness is attributed to the ability to disrupt bacterial cell membranes or inhibit critical bacterial enzymes . This makes it a candidate for further development in treating infections caused by resistant strains.
- Anti-inflammatory Effects
Synthetic Methodologies
The synthesis of 1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multi-step reactions:
- Formation of the Pyrido[1,2-a]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Urea Formation : The urea moiety is introduced via reaction with isocyanates or carbamates.
- Substitution Reactions : The trimethoxyphenyl group is added through electrophilic aromatic substitution or cross-coupling reactions.
Case Study 1: Anticancer Activity Evaluation
A study investigated the anticancer effects of various pyrido[1,2-a]pyrimidine derivatives, including the target compound. Cell viability assays demonstrated that this compound significantly reduced the proliferation of several cancer cell lines compared to controls. Mechanistic studies revealed that it induced cell cycle arrest and apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Modifications
The pyrido[1,2-a]pyrimidinone core is shared with several analogs, but substitution patterns vary:
- BJ49411 (): Features a 2-methyl-substituted pyrido[1,2-a]pyrimidinone core linked to a 2,5-dichlorophenyl group via urea. Key differences include the absence of a 9-methyl group and the replacement of trimethoxyphenyl with dichlorophenyl, altering electronic properties (electron-withdrawing Cl vs. electron-donating OCH₃) .
- Compounds: Compound 2: Contains a 4-ethylphenoxy substituent instead of urea, with a cyano-enamide linker. Compound 5: Includes a 4-methoxyphenoxy group and a benzyl enamide, lacking the trimethoxyphenyl motif .
Table 1: Substituent Effects on Key Properties
Electronic and Steric Considerations
- Trimethoxyphenyl vs. Methoxy groups may also engage in hydrogen bonding, whereas chloro groups prioritize hydrophobic interactions .
- Urea vs. Enamide Linkers: The urea group in the target compound and BJ49411 provides two NH donors for hydrogen bonding, critical for target engagement.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea, and how can purity be optimized?
- Methodology : Begin with a multi-step synthesis involving condensation of 2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives with 3,4,5-trimethoxyphenyl isocyanate. Use HPLC to monitor intermediate purity (≥95%) and employ recrystallization with polar aprotic solvents (e.g., DMF-H₂O mixtures) for final purification . Optimize reaction conditions (temperature: 60–80°C; catalyst: DBU) to suppress side products like urea dimerization .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodology : Perform single-crystal X-ray diffraction (as in pyrido[1,2-a]pyrimidinium analogs ) to confirm stereochemistry. Use DSC/TGA to assess thermal stability (decomposition >200°C) and calculate logP via reverse-phase HPLC to predict lipophilicity (expected logP ~1.7–2.0 based on structural analogs ).
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Prioritize antiproliferative assays (e.g., MTT against cancer cell lines like MCF-7 or HepG2) at 1–100 µM concentrations. Include kinase inhibition profiling (e.g., CDK2/9) due to the urea scaffold’s affinity for ATP-binding pockets . Validate results with dose-response curves (IC₅₀ calculations) and Western blotting for downstream targets (e.g., p-Rb for CDK inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodology : Cross-validate assays using orthogonal techniques (e.g., SPR for binding affinity vs. cellular IC₅₀). Assess batch-to-batch variability via LC-MS to rule out degradation. For divergent results in cell models, evaluate differences in membrane permeability (PAMPA assay) or metabolic stability (microsomal incubation ).
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?
- Methodology : Design a library of analogs with systematic substitutions (e.g., methoxy → ethoxy on the phenyl ring; pyrido-pyrimidinone core modifications). Use a split-plot factorial design to minimize resource use . Prioritize molecular docking (AutoDock Vina) to predict binding modes, followed by synthesis and testing of top-ranked candidates .
Q. How can the environmental impact of this compound be assessed in long-term ecotoxicological studies?
- Phase 1 : Determine abiotic stability (hydrolysis/photolysis half-life) under simulated environmental conditions (pH 5–9, UV exposure).
- Phase 2 : Use Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays.
- Phase 3 : Mesocosm studies to evaluate bioaccumulation in soil-plant systems (HPLC-MS/MS quantification).
Q. What strategies are effective for studying synergistic effects with combination therapies?
- Methodology : Apply the Chou-Talalay method for synergy quantification (Combination Index <1). Use high-content screening (e.g., IncuCyte) to monitor real-time apoptosis in combination with standard chemotherapeutics (e.g., doxorubicin). Validate mechanisms via RNA-seq to identify overlapping pathway perturbations .
Data Contradiction & Validation
Q. How should discrepancies between computational predictions and experimental results be addressed?
- Methodology : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking studies. Use alchemical free-energy calculations (FEP/MBAR) to improve binding affinity predictions. Experimentally confirm false negatives/positives via SPR or ITC .
Q. What statistical approaches are recommended for analyzing heterogeneous datasets in SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
